
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrrole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
The synthesis of 3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of appropriate thiazole and pyrrole precursors under specific conditions. One common method involves the use of hydrazonoyl halides with thiosemicarbazide in ethanol and triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrrole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid can be compared to other similar compounds, such as:
Thiazole derivatives: These include compounds like sulfathiazole and ritonavir, which have antimicrobial and antiretroviral activities, respectively.
Pyrrole derivatives: Compounds like pyrrole-2-carboxylic acid and its derivatives are known for their biological activities and are used in various medicinal applications.
The uniqueness of 3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid lies in its combined thiazole and pyrrole structure, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of these rings.
Eigenschaften
Molekularformel |
C10H10N2O2S |
|---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
3-methyl-5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-7(12-8(5)10(13)14)9-6(2)11-4-15-9/h3-4,12H,1-2H3,(H,13,14) |
InChI-Schlüssel |
HDIIXHZMDCBDBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1)C2=C(N=CS2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)


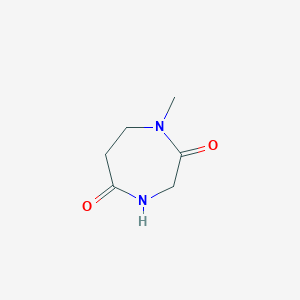
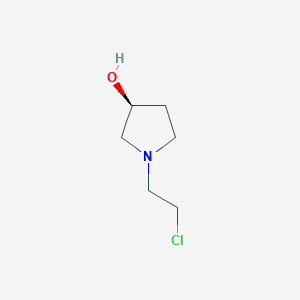
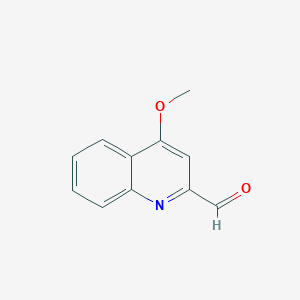
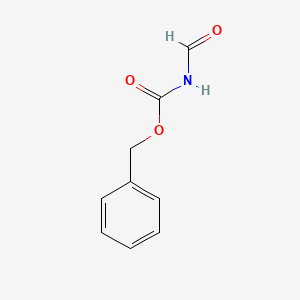


![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)
![tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13025108.png)

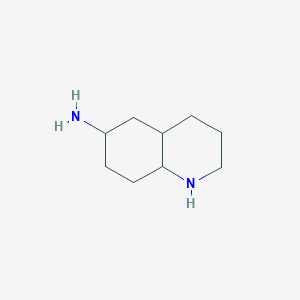
![benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate](/img/structure/B13025123.png)
